N-cyclohexyl-N-(2-oxoethyl)acrylamide
Overview
Description
N-cyclohexyl-N-(2-oxoethyl)acrylamide is an organic compound with the molecular formula C11H17NO2 It is a derivative of acrylamide, featuring a cyclohexyl group and an oxoethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(2-oxoethyl)acrylamide typically involves the reaction of cyclohexylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ethyl oxalyl chloride to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-(2-oxoethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The acrylamide moiety allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the acrylamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-N-(2-oxoethyl)acrylic acid, while reduction can produce N-cyclohexyl-N-(2-hydroxyethyl)acrylamide.
Scientific Research Applications
N-cyclohexyl-N-(2-oxoethyl)acrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.
Biology: The compound can be used in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Research into its potential as a precursor for pharmaceuticals and therapeutic agents is ongoing.
Industry: It finds applications in the production of specialty chemicals, adhesives, and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-(2-oxoethyl)acrylamide involves its interaction with various molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is harnessed in the design of bioactive compounds and materials with specific biological activities.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylacrylamide: Lacks the oxoethyl group, resulting in different chemical properties and reactivity.
N-(2-oxoethyl)acrylamide: Lacks the cyclohexyl group, leading to variations in hydrophobicity and molecular interactions.
N-ethyl-N-(2-oxoethyl)acrylamide: Features an ethyl group instead of a cyclohexyl group, affecting its steric and electronic properties.
Uniqueness
N-cyclohexyl-N-(2-oxoethyl)acrylamide is unique due to the presence of both the cyclohexyl and oxoethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-cyclohexyl-N-(2-oxoethyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-11(14)12(8-9-13)10-6-4-3-5-7-10/h2,9-10H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFWNDXJPGGXGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731298 | |
Record name | N-Cyclohexyl-N-(2-oxoethyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035229-42-5 | |
Record name | N-Cyclohexyl-N-(2-oxoethyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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